

Application Notes and Protocols: Preparation of Glycosyl Mesylates with Methanesulfonic Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methanesulfonic anhydride*

Cat. No.: *B054373*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosyl mesylates are valuable intermediates in carbohydrate chemistry, serving as effective glycosyl donors for the formation of glycosidic bonds. Their reactivity can be tuned based on the protecting groups on the sugar backbone, making them versatile tools in the synthesis of complex oligosaccharides and glycoconjugates. The use of **methanesulfonic anhydride** (Ms_2O) for the preparation of glycosyl mesylates offers a distinct advantage over the more common methanesulfonyl chloride (MsCl) by preventing the formation of chlorinated byproducts.^[1] This document provides detailed application notes and protocols for the preparation of glycosyl mesylates from glycosyl hemiacetals using **methanesulfonic anhydride**.

Reaction Principle

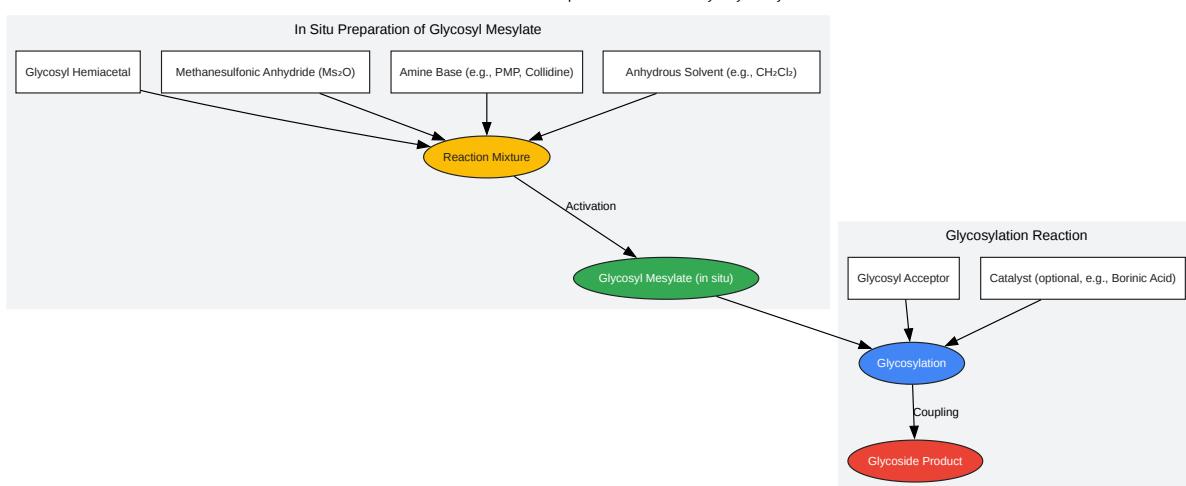
The reaction involves the activation of the anomeric hydroxyl group of a glycosyl hemiacetal with **methanesulfonic anhydride** in the presence of a hindered amine base. This process leads to the *in situ* formation of the corresponding glycosyl mesylate. The choice of base and reaction conditions can influence the anomeric selectivity of the resulting mesylate. These reactive intermediates are typically used immediately in subsequent glycosylation reactions.

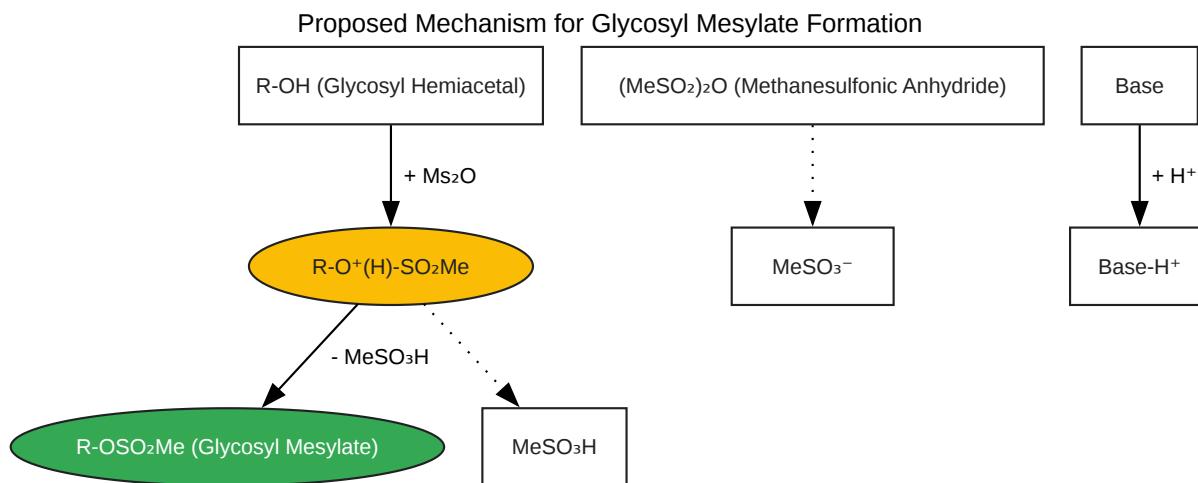
Advantages of Methanesulfonic Anhydride

- Avoidance of Chlorinated Byproducts: Unlike methanesulfonyl chloride, **methanesulfonic anhydride** does not introduce chloride ions into the reaction mixture, thus preventing the formation of undesired glycosyl chlorides.^[1]
- Mild Reaction Conditions: The mesylation can often be carried out at room temperature, making it compatible with a wide range of protecting groups.
- High Reactivity: **Methanesulfonic anhydride** is a powerful activating agent, leading to efficient conversion of the hemiacetal to the mesylate.

Data Presentation

The following table summarizes representative examples of the in situ preparation of glycosyl mesylates using **methanesulfonic anhydride** and their subsequent use in glycosylation reactions.


Glycosyl Donor (Hemiacetal)	Base	Solvent	Temp (°C)	Time (h)	Glycosyl Acceptor	Product	Yield (%)	Ref.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose	2,4,6-Collidin	CH ₂ Cl ₂	23	0.5	Methyl tri-O-benzyl- α-D-glucopyranoside	1,4-β-linked disaccharide	85	
2,3,4,6-Tetra-O-benzyl-D-galactopyranose	1,2,2,6-Pentamethyl-6-ethylpip eridine (PMP)	CH ₂ Cl ₂	23	0.5	Methyl tri-O-benzyl- α-D-glucopyranoside	1,4-β-linked disaccharide	82	[2]
2,3,4-Tri-O-benzyl-L-fucopyranose	2,4,6-Collidin	CH ₂ Cl ₂	23	0.5	Methyl tri-O-benzyl- α-D-glucopyranoside	1,4-β-linked disaccharide	78	
2,3,4,6-Tetra-O-acetyl-D-glucopyranose	1,2,2,6-Pentamethyl-6-ethylpip eridine (PMP)	CH ₂ Cl ₂	23	1	Cholesterol	β-D-glucopyranosyl cholesterol	75	


glucopy
ranose

Mandatory Visualization Reaction Workflow

General Workflow for the Preparation and Use of Glycosyl Mesylates

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methanesulfonic anhydride : a protective reagent _Chemicalbook [chemicalbook.com]
- 2. Stereoselective direct glycosylation with anomeric hydroxy sugars by activation with phthalic anhydride and trifluoromethanesulfonic anhydride involving glycosyl phthalate intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Preparation of Glycosyl Mesylates with Methanesulfonic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b054373#preparation-of-glycosyl-mesylates-with-methanesulfonic-anhydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com